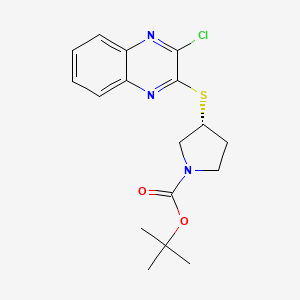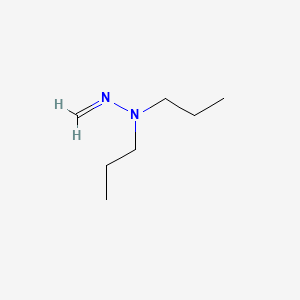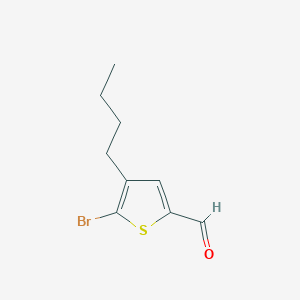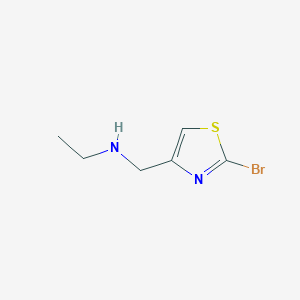
N-((2-bromothiazol-4-yl)methyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-bromothiazol-4-yl)methyl)ethanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position of the thiazole ring and an ethanamine group attached to the fourth position via a methyl bridge. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-bromothiazol-4-yl)methyl)ethanamine typically involves the bromination of a thiazole precursor followed by the introduction of the ethanamine group. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromothiazole. This intermediate is then reacted with formaldehyde and ethanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-((2-bromothiazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: The ethanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include N-((2-aminothiazol-4-yl)methyl)ethanamine, N-((2-thiolthiazol-4-yl)methyl)ethanamine, etc.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring or the ethanamine group.
Aplicaciones Científicas De Investigación
N-((2-bromothiazol-4-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-((2-bromothiazol-4-yl)methyl)ethanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the thiazole ring can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The ethanamine group can also play a role in modulating the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromothiazol-4-yl)methanol hydrochloride: Similar structure but with a hydroxyl group instead of an ethanamine group.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Contains a triazole ring instead of a thiazole ring.
Uniqueness
N-((2-bromothiazol-4-yl)methyl)ethanamine is unique due to the combination of the bromothiazole moiety and the ethanamine group. This combination imparts specific chemical and biological properties that can be exploited in various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ethanamine group provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C6H9BrN2S |
|---|---|
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
N-[(2-bromo-1,3-thiazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C6H9BrN2S/c1-2-8-3-5-4-10-6(7)9-5/h4,8H,2-3H2,1H3 |
Clave InChI |
AFHPMRGYLGFCQZ-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CSC(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


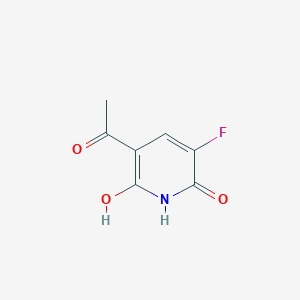

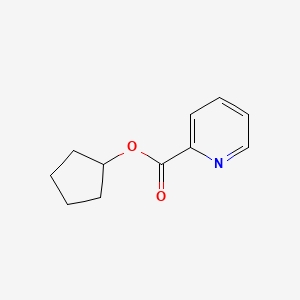
![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)

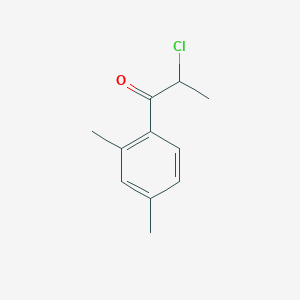
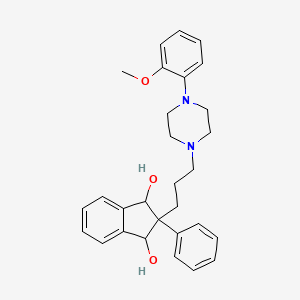
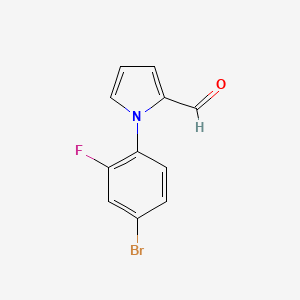
![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)
